2-Hydrazino-4-phenylthiazole can be synthesized through various methods, with the most common approach involving the reaction of thiosemicarbazide with phenylacetophenone []. This reaction is typically performed in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Here is the reaction equation:
C6H5-CO-CH2-C6H5 + H2NNHC(=S)NH2 -> C6H5-N-C(N=NH2)-C=S + H2O
(phenylacetophenone) + (thiosemicarbazide) -> (2-hydrazino-4-phenylthiazole) + (water)
Research suggests that 2-hydrazino-4-phenylthiazole exhibits various biological activities, including:
2-Hydrazino-4-phenylthiazole is a synthetic organic compound characterized by its thiazole ring structure, which incorporates both hydrazine and phenyl groups. Its molecular formula is and it has a molecular weight of approximately 193.25 g/mol. The compound exhibits a thiazole moiety, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, contributing to its unique chemical properties and biological activities.
The synthesis of 2-hydrazino-4-phenylthiazole typically involves the condensation of thiosemicarbazide with appropriate carbonyl compounds followed by cyclization. A common method includes:
textThiosemicarbazide + Carbonyl Compound → 2-Hydrazino-4-phenylthiazole
2-Hydrazino-4-phenylthiazole has shown promising biological activities, particularly in antifungal and anticancer applications. Studies indicate that compounds within this class exhibit significant inhibitory effects against various fungal strains, including Candida species. The presence of the hydrazine group is believed to enhance these biological activities by facilitating interaction with biological targets, such as enzymes involved in cell metabolism .
Several synthesis methods have been reported for 2-hydrazino-4-phenylthiazole:
The applications of 2-hydrazino-4-phenylthiazole extend across various fields:
Interaction studies have focused on understanding how 2-hydrazino-4-phenylthiazole interacts with biological targets. Research indicates that it binds effectively to mitochondrial enzymes, impacting cellular respiration and energy production pathways . Additionally, studies have revealed its potential as an inhibitor in various biochemical pathways, making it a candidate for further drug development.
Several compounds bear structural similarities to 2-hydrazino-4-phenylthiazole. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Hydrazino-4-phenylthiazole | Thiazole ring, hydrazine group | Antifungal, anticancer |
| 2-Aminothiazole | Amino group instead of hydrazine | Antimicrobial |
| 4-Phenylthiazole | Lacks the hydrazine substituent | Antifungal |
| Benzothiazole | Contains benzene fused with thiazole | Anticancer |
The unique presence of the hydrazine group in 2-hydrazino-4-phenylthiazole differentiates it from similar compounds, enhancing its biological activity profile.
| Method | Reagents | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| Classical Thiosemicarbazide-Phenacyl Bromide | 4-phenylthiosemicarbazide + phenacyl bromide | Ethanol | Reflux (~78) | 2-4 | 50-70 |
| Two-step Hydrazine Condensation | Carbonyl compounds + thiosemicarbazide + α-halocarbonyl | Ethanol with glacial acetic acid | Reflux (~78) | 3-5 | 55-75 |
| Reflux with Triethylamine | Thiosemicarbazide + phenacyl bromide + triethylamine | Dioxane | Reflux (~101) | 2-4 | 60-80 |
| Acetic Acid Catalyzed | Thiosemicarbazide + phenacyl bromide + acetic acid | Ethanol | Reflux (~78) | 2-3 | 65-85 |
The solid-state synthesis represents an environmentally benign alternative to solution-based methods [7]. Thiosemicarbazones can be prepared quantitatively by room temperature ball-milling thiosemicarbazide with appropriate aldehydes or ketones, followed by reaction with phenacyl bromide to yield thiazole derivatives with yields ranging from 68% to 98% [7].
Aqueous media synthesis of 2-hydrazino-4-phenylthiazole represents a significant advancement in sustainable organic chemistry, offering reduced environmental impact and simplified purification procedures [6] [9]. The use of water as a solvent eliminates the need for organic solvents and often results in spontaneous product precipitation due to the high polarization of the medium [22].
The Gewald reaction, adapted for aqueous conditions, demonstrates remarkable efficiency in producing 2-aminothiophenes and related thiazole derivatives with yields ranging from 75% to 98% in a mixture of triethylamine and water at room temperature [22]. This approach utilizes α-methylene ketones and nitriles with elemental sulfur, leading to desired products with enhanced atom economy [22].
One-pot chemoenzymatic multicomponent synthesis has emerged as a novel strategy, employing trypsin from porcine pancreas as a biocatalyst [4]. This method achieves yields up to 94% under mild enzyme-catalyzed conditions, with the reaction proceeding optimally in ethanol at 45°C for 7 hours using 20 milligrams of trypsin catalyst [4]. The substrate evaluation demonstrates that trypsin exhibits wide tolerance towards different substrate amines, making this approach versatile for various thiazole derivatives [4].
The synthesis of hydrazolyl-4-thiazolidinone hybrids through one-pot reaction procedures involves benzylidene hydrazine and phenylisothiocyanate in the presence of diethyl acetylenedicarboxylate [8]. This method reduces synthesis steps to two stages and enhances overall yield by approximately 67% compared to traditional multi-step approaches [8].
Table 2: One-Pot Synthesis in Aqueous Media
| Method | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Water-Ethanol System | None | Room temperature | 6-8 | 45-65 | Simple workup |
| Pure Aqueous Medium | Base catalyst | 100 | 4-6 | 75-98 | High yields |
| Triethylamine-Water (1:1) | Triethylamine | Room temperature | 3-5 | 85-95 | Mild conditions |
| Aqueous Ethanol with NiFe2O4 | Nano-NiFe2O4 (5 mg) | 45 | 2-3 | 88-94 | Green catalyst |
Transition-metal-free synthesis using tetramethylthiuram disulfide in water as solvent provides an alternative approach for benzothiazole derivatives [22]. The optimal reagent ratio of 2-aminothiophenol to tetramethylthiuram disulfide to halide is 1:0.6:1 when potassium carbonate is used as the base, yielding products with 73-94% efficiency [22].
Mesoporous silica-supported catalysts have revolutionized the synthesis of 2-hydrazino-4-phenylthiazole by providing high surface area, controlled pore size, and enhanced catalytic activity [5] [16]. These heterogeneous catalysts offer significant advantages including easy separation, recyclability, and reduced environmental impact compared to homogeneous systems [10] [13].
Copper silicate emerges as a particularly effective heterogeneous catalyst for thiazole synthesis [10]. Under optimized conditions using 10 mole percent copper silicate in ethanol at 78°C, the reaction proceeds to completion within 30 minutes, achieving yields up to 93% [10]. The catalyst demonstrates excellent reusability, maintaining 80% yield even after three consecutive cycles [10].
The palladium-doped core-shell mesoporous microsphere material, specifically palladium supported on tetracycline hydrochloride at SBA-15 nanocomposites, exhibits exceptional catalytic activity [16]. This system operates effectively at room temperature (25°C) in acetone-water mixtures, achieving 95% yield within 20 minutes [16]. The catalyst maintains high efficiency through four consecutive cycles with minimal loss of catalytic activity [16].
Core-shell mesoporous microsphere materials prepared by anchoring phenylalanine on SiO2@NiO@MS support demonstrate remarkable performance in heterocyclic synthesis [5]. These materials benefit from high dispersion of active sites within the mesoporous structure, leading to enhanced mass transfer efficiency and improved shape-selectivity compared to bulk catalysts [20].
Table 3: Green Chemistry Approaches with Mesoporous Silica Catalysts
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Recyclability |
|---|---|---|---|---|---|
| Copper Silicate (10 mol%) | Ethanol | 78 | 30 min | 93 | 3 cycles (80% yield) |
| Pd/TCH@SBA-15 (3 wt%) | Acetone/H2O (1:1) | 25 | 20 min | 95 | 4 cycles (>90% yield) |
| SBA-15 supported HPA | Various organic solvents | 80-120 | 1-3 hours | 85-92 | 5 cycles (>85% yield) |
| Core-shell SiO2@NiO@MS | Solvent-free | 60-80 | 45 min | 87-96 | 4 cycles (>88% yield) |
The development of new thiazole complexes as powerful catalysts has led to significant improvements in reaction efficiency [13] [24]. Iron(III), palladium(II), and copper(II) complexes from thiazole derivatives demonstrate excellent catalytic properties, with the square-planar geometry of palladium(II) complex proving particularly effective as a heterocatalyst [13].
Mesoporous silica-supported heteropolyacids have shown promise in thiazole synthesis, benefiting from high surface area and controlled porosity [20]. These catalysts exhibit superior catalytic activity resulting from high dispersion of active sites on the mesoporous silica framework, though challenges remain regarding catalyst leaching in polar solvent systems [20].
Industrial-scale production of 2-hydrazino-4-phenylthiazole requires comprehensive optimization of reaction parameters to achieve economic viability while maintaining product quality and environmental compliance [17] [25]. The transition from laboratory-scale batch processes to continuous flow systems represents a critical advancement in commercial manufacturing [25].
Temperature optimization studies reveal that continuous flow processes operate effectively at 45-65°C, significantly lower than the 60-80°C required for traditional batch operations [25]. This reduction in operating temperature leads to decreased energy consumption and improved process economics while maintaining high conversion rates [25]. Pressure optimization in continuous systems typically ranges from 2-5 bar, providing better heat transfer characteristics compared to atmospheric pressure batch processes [25].
Residence time optimization demonstrates that continuous flow systems achieve complete conversion within 15-30 minutes compared to 4-6 hours required for batch processes [25]. This dramatic reduction in processing time enables higher throughput and improved capital utilization in industrial settings [25]. Catalyst loading optimization shows that continuous systems require only 5-8 mole percent catalyst compared to 10-15 mole percent in batch processes, resulting in reduced catalyst costs and simplified product purification [25].
Mathematical modeling for industrial batch production has been developed to predict and optimize process performance [17]. The model incorporates differential and algebraic equations describing the reaction kinetics, mass transfer, and heat transfer phenomena [17]. Parameter estimation techniques using multiple-starting-point strategies solve non-convex optimization problems, leading to improved process understanding and control [17].
Table 4: Optimization of Reaction Conditions for Industrial-Scale Production
| Parameter | Batch Process | Continuous Flow | Optimization Benefits |
|---|---|---|---|
| Temperature Range | 60-80°C | 45-65°C | Lower energy consumption |
| Pressure | Atmospheric | 2-5 bar | Better heat transfer |
| Residence Time | 4-6 hours | 15-30 min | Reduced processing time |
| Catalyst Loading | 10-15 mol% | 5-8 mol% | Lower catalyst requirement |
| Solvent Recovery | 85-90% | 92-95% | Higher solvent recovery |
| Product Purity | 95-98% | 97-99% | Improved product quality |
Process intensification through continuous flow chemistry enables precise control of reaction conditions and improved safety profiles [25]. The elimination of large solvent inventories and the ability to conduct reactions under controlled conditions reduce the risk of thermal runaway and other safety hazards associated with batch processing [25].
Solvent recovery optimization achieves 92-95% efficiency in continuous systems compared to 85-90% in batch processes, contributing to improved economic performance and reduced environmental impact [25]. Product purity improvements from 95-98% in batch to 97-99% in continuous systems reduce downstream purification requirements and improve overall process efficiency [25].
Table 5: Comparative Analysis of Synthetic Methodologies
| Method | Atom Economy (%) | Environmental Factor | Energy Consumption | Scalability | Cost Effectiveness |
|---|---|---|---|---|---|
| Classical Condensation | 65-75 | High | High | Moderate | Low |
| One-Pot Aqueous | 80-90 | Medium | Medium | Good | Medium |
| Green Catalysis | 85-95 | Low | Low | Excellent | High |
| Industrial Flow | 90-95 | Very Low | Very Low | Excellent | Very High |
The integration of process analytical technology enables real-time monitoring and control of critical process parameters, ensuring consistent product quality and optimal process performance [17]. Advanced control strategies incorporating model predictive control algorithms have been implemented to maintain optimal operating conditions and respond to process disturbances [17].
The comprehensive spectroscopic characterization of 2-Hydrazino-4-phenylthiazole reveals distinctive structural features that confirm its molecular identity and functional group arrangements. Nuclear magnetic resonance spectroscopy provides the most definitive structural evidence for this heterocyclic compound.
Proton nuclear magnetic resonance analysis of 2-Hydrazino-4-phenylthiazole demonstrates characteristic signals that confirm the presence of both the thiazole ring system and the hydrazino substituent [1] [2]. The most diagnostic signal appears as a singlet in the region of 7.62 to 8.55 parts per million, which corresponds to the thiazole ring proton at the carbon-5 position [1] [2]. This downfield chemical shift reflects the electron-deficient nature of the thiazole heterocycle and the deshielding effect of the adjacent nitrogen and sulfur atoms.
The aromatic protons of the phenyl substituent typically resonate between 7.26 and 7.98 parts per million, appearing as multiplets that reflect the coupling patterns expected for monosubstituted benzene derivatives [2]. The hydrazino group protons manifest as exchangeable signals, often appearing as broad singlets around 4.30 to 7.05 parts per million, depending on the solvent system and temperature conditions [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with the thiazole carbon-5 appearing characteristically between 110 and 115 parts per million [1] [2]. The carbon-2 of the thiazole ring, which bears the hydrazino substituent, resonates in the most downfield region at 168.3 to 168.9 parts per million, reflecting its proximity to the electronegative nitrogen atoms [3]. The carbon-4 position of the thiazole ring appears at 140.4 to 148.5 parts per million, while the phenyl carbons distribute across the aromatic region from 116.4 to 142.9 parts per million [3].
Fourier transform infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within 2-Hydrazino-4-phenylthiazole [1] [2] [4]. The nitrogen-hydrogen stretching vibrations of the hydrazino group appear as sharp to medium intensity bands in the region of 3180 to 3100 wavenumbers [1] [2] [4]. These frequencies are diagnostic for primary and secondary amine functionalities and confirm the presence of the hydrazino moiety.
The carbon-nitrogen stretching vibrations manifest between 1615 and 1640 wavenumbers, representing the thiazole ring carbon-nitrogen bonds and the hydrazino linkage [1] [2] [4]. Aromatic carbon-carbon stretching vibrations appear at 1593 to 1602 wavenumbers, confirming the presence of both the phenyl substituent and the aromatic character of the thiazole ring [1] [2] [4]. The carbon-nitrogen stretching of the aliphatic hydrazino group appears at 1362 to 1365 wavenumbers, while carbon-sulfur stretching vibrations are observed at 1265 to 1273 wavenumbers [1] [2] [4].
Mass spectrometric analysis of 2-Hydrazino-4-phenylthiazole provides molecular weight confirmation and fragmentation pattern information [5] [6]. The molecular ion peak appears at mass-to-charge ratio 191, corresponding to the protonated molecular ion at 192 mass-to-charge ratio [5] [6]. The base peak and fragmentation patterns vary depending on the ionization method employed, with electrospray ionization typically providing the most stable molecular ion signals [5] [6].
Fragmentation pathways in mass spectrometry involve characteristic losses from the hydrazino substituent and potential rearrangement reactions that are common in nitrogen-containing heterocycles [7]. The thiazole ring system typically exhibits stability under mass spectrometric conditions, with fragmentation occurring preferentially at the hydrazino linkage or through loss of small neutral molecules such as ammonia or hydrogen cyanide [7] [8].
Table 1: Spectroscopic Characterization Data for 2-Hydrazino-4-phenylthiazole
| Technique | Parameter | Value/Position | Reference |
|---|---|---|---|
| ¹H NMR | Thiazole-CH | 7.62-8.55 ppm (s) | [1] [2] |
| ¹³C NMR | Thiazole-C5 | 110-115 ppm | [1] [2] |
| FTIR | N-H stretch | 3180-3100 cm⁻¹ | [1] [2] [4] |
| FTIR | C=N stretch | 1615-1640 cm⁻¹ | [1] [2] [4] |
| FTIR | C=C aromatic | 1593-1602 cm⁻¹ | [1] [2] [4] |
| FTIR | C-N stretch | 1362-1365 cm⁻¹ | [1] [2] [4] |
| FTIR | C-S stretch | 1265-1273 cm⁻¹ | [1] [2] [4] |
| Mass Spectrometry | Molecular ion [M+H]⁺ | 192 m/z | [5] [6] |
X-ray crystallographic analysis of 2-Hydrazino-4-phenylthiazole and related derivatives provides definitive three-dimensional structural information that elucidates molecular geometry, intermolecular interactions, and solid-state packing arrangements. Crystallographic studies of structurally related compounds offer valuable insights into the geometric parameters and conformational preferences of this heterocyclic system.
Related thiazole-hydrazine derivatives have been successfully crystallized and analyzed through single-crystal X-ray diffraction methods [9] [10]. These compounds typically crystallize in monoclinic or triclinic crystal systems, with space groups such as P2₁/c being commonly observed [9]. The crystal structure determination reveals that the thiazole ring maintains essential planarity with maximum deviations typically less than 0.01 Angstroms from the mean plane [9].
The molecular geometry analysis demonstrates that the thiazole ring forms specific dihedral angles with the phenyl substituent, typically ranging from 10.8 degrees to 15.2 degrees [9] [10]. This non-coplanar arrangement results from steric interactions between the phenyl group and the thiazole ring system, as well as electronic effects that influence the preferred conformational geometry.
Crystallographic analysis reveals extensive hydrogen bonding networks that stabilize the crystal packing [9] [10]. The hydrazino group serves as both hydrogen bond donor and acceptor, forming classical nitrogen-hydrogen to oxygen and nitrogen-hydrogen to nitrogen interactions [9]. These hydrogen bonds typically exhibit donor-acceptor distances ranging from 2.34 to 2.67 Angstroms with bond angles between 132.4 and 175.0 degrees [11].
Intramolecular hydrogen bonding is frequently observed in related structures, particularly between the hydrazino nitrogen atoms and adjacent functional groups [9] [10]. These intramolecular interactions contribute to conformational stability and influence the overall molecular geometry observed in the solid state.
The crystal packing of thiazole-hydrazine derivatives typically involves the formation of characteristic ring motifs described by graph-set notation [11] [9]. Common motifs include R₂²(8) patterns formed through paired hydrogen bonds and chain motifs designated as C(4) or C(7) that extend along specific crystallographic axes [11]. These hydrogen bonding patterns create sheet-like or three-dimensional network structures that provide thermal and mechanical stability to the crystalline material.
Table 2: Crystallographic Parameters for Related Thiazole-Hydrazine Compounds
| Compound Type | Space Group | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | R-factor (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Thiazole-hydrazone derivative | P2₁/c | Monoclinic | 17.71 | 5.14 | 15.91 | 94.7 | 4.27 | [9] |
| Related indole-thiazole | P2₁/c | Monoclinic | 12.89 | 16.88 | 7.87 | 106.3 | 5.78 | [11] |
| Phenylthiazole complex | P-1 | Triclinic | 10.8 | 8.2 | 12.5 | 90.0 | 4.5 | [10] |
Density functional theory calculations provide comprehensive insights into the electronic structure, geometric optimization, and chemical properties of 2-Hydrazino-4-phenylthiazole. These computational studies complement experimental characterization by revealing molecular orbital distributions, electronic transitions, and thermodynamic properties that are not directly accessible through spectroscopic methods.
Density functional theory calculations employing the B3LYP functional with 6-31G(d,p) and 6-311G(d,p) basis sets have been extensively applied to thiazole-hydrazine systems [12] [3] [13] [14]. The B3LYP functional demonstrates excellent performance for organic heterocycles, providing accurate geometric parameters and electronic properties while maintaining computational efficiency [3] [13]. Geometry optimization procedures confirm that 2-Hydrazino-4-phenylthiazole adopts C1 point group symmetry with no significant molecular symmetry elements [14].
The optimized geometric parameters obtained from density functional theory calculations show excellent agreement with experimental X-ray crystallographic data, with typical deviations of less than 0.02 Angstroms for bond lengths and 2-3 degrees for bond angles [13]. Total energies calculated at the B3LYP/6-311G(d,p) level typically range from -570 to -1030 Hartree, depending on the specific substitution pattern and molecular size [13] [14].
Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that govern the chemical reactivity and electronic properties of 2-Hydrazino-4-phenylthiazole [12] [3] [14]. The highest occupied molecular orbital energies typically range from -5.8 to -6.3 electron volts, while lowest unoccupied molecular orbital energies span -2.1 to -2.9 electron volts [3] [14]. These energy values result in HOMO-LUMO energy gaps between 3.6 and 4.2 electron volts, indicating moderate electronic excitation energies [3].
The molecular orbital distributions demonstrate that the highest occupied molecular orbital is primarily localized on the hydrazino substituent and thiazole ring, while the lowest unoccupied molecular orbital extends across the entire conjugated system including the phenyl group [3] [14]. This orbital distribution pattern facilitates intramolecular charge transfer processes and influences the optical and electronic properties of the compound.
Density functional theory calculations enable the determination of various chemical reactivity descriptors including ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity index [14]. The dipole moments calculated for thiazole-hydrazine derivatives range from 2.6 to 7.8 Debye, reflecting the polar nature of these compounds and their potential for intermolecular interactions [3] [13] [14].
Natural bond orbital analysis provides detailed information about electron delocalization and stabilization energies within the molecular framework [12] [3]. Stabilization energies from natural bond orbital interactions typically range from 15 to 25 kilocalories per mole, with the strongest interactions involving the nitrogen lone pairs and adjacent π-systems [12].
Table 3: Density Functional Theory Computational Parameters
| Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311G(d,p) | Reference |
|---|---|---|---|
| HOMO Energy (eV) | -5.8 to -6.2 | -5.9 to -6.3 | [12] [3] [13] [14] |
| LUMO Energy (eV) | -2.1 to -2.8 | -2.2 to -2.9 | [12] [3] [13] [14] |
| Band Gap (eV) | 3.6 to 4.1 | 3.7 to 4.2 | [12] [3] [13] [14] |
| Dipole Moment (D) | 2.6 to 7.6 | 2.8 to 7.8 | [12] [3] [13] [14] |
| Total Energy (Hartree) | -570 to -1030 | -572 to -1032 | [12] [3] [13] [14] |
| Point Group | C1 | C1 | [12] [3] [13] [14] |
The tautomeric behavior of 2-Hydrazino-4-phenylthiazole represents a complex equilibrium system involving multiple possible structural forms that interconvert through proton transfer and electron rearrangement processes. Understanding these tautomeric equilibria is crucial for predicting the chemical behavior, spectroscopic properties, and biological activity of this heterocyclic compound.
Solvent effects play a crucial role in determining the tautomeric equilibrium position [15] [18]. In nonpolar solvents such as chloroform, the hydrazone form predominates due to favorable intramolecular hydrogen bonding interactions [18]. Conversely, polar solvents such as dimethyl sulfoxide can stabilize the azo form through enhanced solvation of the more polar azo structure [18]. Electronic absorption spectroscopy provides diagnostic evidence for tautomer identification, with the azo form exhibiting characteristic absorption bands in the 400-600 nanometer region [15].
Corrosive;Acute Toxic